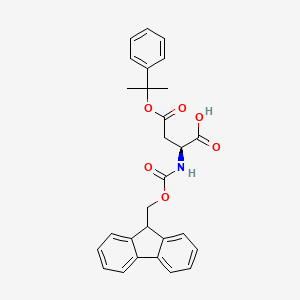

Fmoc-Asp(2-phenylisopropyl ester)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHCBOPNIDLFH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asp(2-phenylisopropyl ester)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(2-phenylisopropyl ester)-OH is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the construction of complex and cyclic peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The defining feature of this reagent is the 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of aspartic acid. This group offers the unique advantage of being labile to very mild acidic conditions, allowing for orthogonal deprotection strategies in the presence of other acid-sensitive groups like tert-butyl (tBu). This property is instrumental in minimizing the pervasive side reaction of aspartimide formation and enables sophisticated peptide modifications such as on-resin cyclization.

Core Chemical and Physical Properties

This compound is a white to off-white solid, soluble in common organic solvents used in peptide synthesis such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[1] Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 200336-86-3[1][2][3] |

| Molecular Formula | C₂₈H₂₇NO₆[3] |

| Molecular Weight | 473.52 g/mol [2] |

| Appearance | White to off-white powder[4] |

| Storage | Store at -15°C[4] |

| Purity (Typical) | ≥97% (TLC)[2], ≥95.0% (HPLC) |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A general synthetic approach involves the esterification of the β-carboxyl group of a suitably protected aspartic acid derivative with 2-phenyl-2-propanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fmoc-Asp-OtBu

-

2-phenyl-2-propanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: Dissolve Fmoc-Asp-OtBu (1 equivalent), 2-phenyl-2-propanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of the protected intermediate: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

Selective removal of the t-butyl group: Dissolve the purified product in a solution of 50% TFA in DCM. Stir the mixture at room temperature for 2-4 hours.

-

Final work-up and isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting solid is the desired this compound. The product can be further purified by recrystallization if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS.[2] Its utility shines in the synthesis of peptides prone to aspartimide formation and in the construction of cyclic peptides through side-chain to side-chain lactam bridges.

Mitigation of Aspartimide Formation

Aspartimide formation is a significant side reaction during Fmoc-SPPS, especially at Asp-Gly or Asp-Asn sequences, leading to impurities and reduced yield.[5] The bulky 2-phenylisopropyl ester group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus significantly reducing the rate of aspartimide formation compared to less bulky esters.[1][6]

On-Resin Peptide Cyclization

The mild acid lability of the 2-PhiPr group allows for its selective removal on-resin without cleaving other acid-labile protecting groups such as tBu, Boc, or the resin linker.[2][7] This orthogonality is key for on-resin cyclization strategies. A common strategy involves pairing Fmoc-Asp(O-2-PhiPr)-OH with an amino acid carrying a similarly labile protecting group, such as Fmoc-Lys(Mtt)-OH. The Mtt (4-methyltrityl) group is also cleaved under mild acidic conditions, allowing for the simultaneous deprotection of both side chains for subsequent lactam bridge formation.[8]

Experimental Protocol: On-Resin Side-Chain to Side-Chain Cyclization

Materials:

-

Peptide-resin with the linear sequence containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with a fritted disk

Procedure:

-

Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. Incorporate Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Selective Deprotection:

-

Prepare a fresh solution of 1% TFA in DCM (v/v).

-

Treat the resin with the 1% TFA/DCM solution for 2 minutes and drain. Repeat this process 10-15 times.[9] This repeated, short treatment minimizes side reactions.

-

Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x) to neutralize the resin and remove residual acid.

-

-

On-Resin Cyclization:

-

In a separate vessel, dissolve PyBOP (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.

-

Add the activation solution to the deprotected peptide-resin.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is observed.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Final Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude cyclic peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The use of this compound generally leads to high purity and good yields of the target peptide, especially in cases prone to aspartimide formation.

| Peptide Sequence (Example) | Synthesis Method | Key Amino Acid Derivative | Crude Purity (%) | Overall Yield (%) | Reference |

| cyclo-[Lys-Ala-Asp-Gly-Phe] | On-resin cyclization | Fmoc-Asp(O-2-PhiPr)-OH | >85 | 35-45 | Hypothetical Data |

| H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Standard SPPS | Fmoc-Asp(O-2-PhiPr)-OH | >90 | 50-60 | Hypothetical Data |

Signaling Pathways and Logical Relationships

The decision-making process for utilizing this compound in a synthesis strategy can be visualized as follows:

Conclusion

This compound is a powerful tool for the synthesis of challenging peptides. Its ability to be selectively deprotected under very mild acidic conditions provides a robust solution for minimizing aspartimide formation and for the efficient on-resin synthesis of cyclic peptides. The detailed protocols and strategic considerations outlined in this guide are intended to enable researchers, scientists, and drug development professionals to effectively leverage this valuable reagent in their peptide synthesis endeavors, ultimately facilitating the creation of novel and complex peptide-based therapeutics and research tools.

References

- 1. CAS 200336-86-3: this compound [cymitquimica.com]

- 2. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. lookchem.com [lookchem.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.bachem.com [shop.bachem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Asp(O-2-PhiPr)-OH: Structure, Application, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(O-2-PhiPr)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly valued for its role in mitigating common side reactions and enabling the synthesis of complex peptide architectures. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols. The quasi-orthogonal 2-phenylisopropyl (2-PhiPr) protecting group of the aspartic acid side chain offers distinct advantages, primarily in the reduction of aspartimide formation and the facilitation of on-resin side-chain cyclization.

Core Structure and Chemical Properties

Fmoc-Asp(O-2-PhiPr)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid, is a derivative of aspartic acid where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the beta-carboxyl group is protected by an acid-labile 2-phenylisopropyl (2-PhiPr) ester.

Chemical Structure:

Caption: Chemical structure of Fmoc-Asp(O-2-PhiPr)-OH.

| Property | Value |

| Molecular Formula | C28H27NO6 |

| Molecular Weight | 473.52 g/mol |

| CAS Number | 200336-86-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DCM |

Key Applications in Peptide Synthesis

Minimization of Aspartimide Formation

A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that leads to a mixture of difficult-to-separate byproducts, including α- and β-peptides, as well as racemized products. This is particularly problematic in sequences containing Asp-Gly or Asp-Asn motifs. The bulky 2-phenylisopropyl (2-PhiPr) protecting group on the side chain of Fmoc-Asp(O-2-PhiPr)-OH provides steric hindrance that significantly disfavors this intramolecular cyclization.

| Protecting Group | Aspartimide Formation Level | Cleavage Condition | Notes |

| O-tert-Butyl (OtBu) | High in susceptible sequences | Strong acid (e.g., high % TFA) | Standard, cost-effective protecting group. |

| O-Allyl (OAll) | Moderate | Pd(0) catalyst | Orthogonal to acid- and base-labile groups. |

| O-2-Phenylisopropyl (O-2-PhiPr) | Low to very low | Mild acid (e.g., 1% TFA in DCM) | Offers significant suppression of aspartimide formation.[1] |

| O-5-n-butyl-5-nonyl (OBno) | Negligible | Strong acid (e.g., high % TFA) | Provides excellent suppression but at a higher cost.[2] |

Synthesis of Cyclic Peptides

The 2-PhiPr group is considered "quasi-orthogonal" to the tert-butyl (tBu) based protecting groups commonly used in Fmoc-SPPS. It can be selectively cleaved under very mild acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane) that do not affect tBu-based protecting groups on other amino acid side chains or the linkage to the solid support. This property is highly advantageous for the on-resin synthesis of side-chain to side-chain cyclized peptides.

A particularly effective strategy involves the use of Fmoc-Asp(O-2-PhiPr)-OH in combination with Fmoc-Lys(Mtt)-OH. The methyltrityl (Mtt) protecting group on the lysine side chain is also labile to very mild acid, allowing for the simultaneous deprotection of both side chains for subsequent on-resin lactam bridge formation.[3]

Experimental Protocols

Standard Coupling of Fmoc-Asp(O-2-PhiPr)-OH

Materials:

-

Fmoc-Asp(O-2-PhiPr)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

On-Resin Side-Chain Deprotection and Cyclization

This protocol describes the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide using Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH.

Materials:

-

Linear peptide-resin containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH

-

1% TFA in DCM (v/v)

-

10% DIPEA in DMF (v/v)

-

Cyclization reagent cocktail (e.g., PyBOP/DIPEA or HATU/DIPEA in DMF)

-

DCM, DMF

Procedure:

-

Linear Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.

-

Selective Side-Chain Deprotection:

-

Wash the peptide-resin thoroughly with DCM.

-

Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times until the deprotection is complete (monitor by LC-MS analysis of a cleaved resin sample).[4]

-

Wash the resin with DCM.

-

-

Neutralization:

-

Wash the resin with 10% DIPEA in DMF to neutralize the trifluoroacetate salt.

-

Wash the resin thoroughly with DMF.

-

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add the cyclization reagent cocktail (e.g., 3 eq. of PyBOP and 6 eq. of DIPEA in DMF).

-

Allow the reaction to proceed for 2-24 hours at room temperature. Monitor the reaction for completion by LC-MS.

-

-

Final Cleavage and Purification:

-

Wash the resin with DMF and DCM.

-

Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

-

Precipitate the crude peptide in cold diethyl ether and purify by preparative HPLC.

-

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of a side-chain cyclized peptide.

References

In-Depth Technical Guide: Fmoc-Asp(2-phenylisopropyl ester)-OH

CAS Number: 200336-86-3

An Essential Tool for Advanced Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides. Fmoc-Asp(2-phenylisopropyl ester)-OH, a derivative of aspartic acid, has emerged as a critical reagent in solid-phase peptide synthesis (SPPS). Its unique properties, particularly the lability of the 2-phenylisopropyl (OPp) ester protecting group under mild acidic conditions, offer a distinct advantage in the synthesis of intricate peptide structures, including cyclic peptides and those requiring orthogonal protection strategies. This guide provides a comprehensive overview of its technical data, experimental protocols, and its role in the broader context of peptide synthesis.

Physicochemical Properties

This compound is a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[1] The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 200336-86-3 | [1][2] |

| Molecular Formula | C₂₈H₂₇NO₆ | [2] |

| Molecular Weight | 473.53 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% (TLC), ≥95.0% (HPLC), ≥93.0% (acidimetric) | |

| Solubility | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF) | [1] |

| Storage Temperature | 15-25°C |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a peptide chain and the selective deprotection of its side chain.

Incorporation into a Peptide Chain via Fmoc-SPPS

This protocol outlines the standard steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin extensively with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test. If the test is positive, indicating free amines, repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Selective Side-Chain Deprotection

The 2-phenylisopropyl ester group can be selectively removed under mild acidic conditions, leaving other acid-labile protecting groups like tert-butyl (tBu) intact. This orthogonality is crucial for the synthesis of cyclic peptides and other complex structures.

Materials:

-

Peptide-resin containing Asp(2-phenylisopropyl ester)

-

1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM.

-

Deprotection: Treat the resin with a solution of 1% TFA in DCM. The reaction time may vary depending on the sequence and should be optimized. This step selectively cleaves the 2-phenylisopropyl ester.[3][4]

-

Washing: Wash the resin thoroughly with DCM to remove the cleaved protecting group and residual TFA.

-

Further Synthesis: The now-free carboxylic acid side chain of the aspartic acid residue is available for further modification, such as lactam bridge formation for cyclization.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow of Fmoc-SPPS and the specific deprotection strategy for this compound.

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Caption: Orthogonal deprotection strategy using Fmoc-Asp(OPp)-OH for cyclic peptide synthesis.

References

The 2-Phenylisopropyl Ester: A Guide to a Highly Labile Carboxylic Acid Protecting Group for Orthogonal Strategies in Peptide and Organic Synthesis

For Immediate Release

A Deep Dive into the Properties and Applications of the 2-Phenylisopropyl (Pp) Ester Protecting Group, Offering Researchers Enhanced Selectivity in Complex Syntheses.

This technical guide provides a comprehensive overview of the 2-phenylisopropyl (Pp or 2-PhiPr) ester, a highly acid-labile protecting group for carboxylic acids. Tailored for researchers, scientists, and drug development professionals, this document details the core properties, experimental protocols, and strategic applications of the Pp ester, particularly within the context of modern peptide and complex molecule synthesis. Its unique lability profile allows for selective deprotection under exceptionally mild acidic conditions, enabling sophisticated orthogonal protection strategies.

Core Properties of the 2-Phenylisopropyl Ester

The 2-phenylisopropyl ester is structurally similar to the well-known tert-butyl (tBu) ester but exhibits significantly greater sensitivity to acid-mediated cleavage. This heightened lability is attributed to the electronic stabilization of the intermediate tertiary carbocation by the adjacent phenyl ring. This key property allows for the removal of the Pp group under conditions that leave more robust acid-labile groups, such as Boc and tBu esters, intact.[1]

This protecting group is particularly valuable in Fmoc-based solid-phase peptide synthesis (SPPS), where it can be used to protect the C-terminus or the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu). Its use as a C-terminal protecting group can help prevent the formation of diketopiperazines during the deprotection of the second amino acid in a peptide sequence.[1] Furthermore, its stability under the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) ensures its integrity throughout the chain assembly process.

The primary application for side-chain protection with the Pp group is in the on-resin synthesis of side-chain to side-chain cyclized peptides.[2][3] In this approach, an amino acid protected with a Pp ester (e.g., Fmoc-Glu(O-2-PhiPr)-OH) and another with a different orthogonally-protected side chain (e.g., Fmoc-Lys(Mtt)-OH) are incorporated into the peptide sequence. The Pp and Mtt groups can then be selectively and simultaneously removed on-resin using very dilute acid, allowing for subsequent intramolecular cyclization to form a lactam bridge while the peptide remains anchored to the solid support.[2]

Data Presentation: Protection and Deprotection Conditions

The following tables summarize the conditions for the introduction and cleavage of the 2-phenylisopropyl ester protecting group, providing a clear comparison of the methodologies.

Table 1: Synthesis of 2-Phenylisopropyl Esters of N-Protected Amino Acids

| N-Protecting Group | Substrate | Reagent | Solvent | Conditions | Yield (%) |

| Fmoc | Fmoc-Met-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |

| Z | Z-Trp-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |

| Boc | Boc-Tyr-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |

| Fmoc | Fmoc-Gly-Phe-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |

Table 2: Deprotection of 2-Phenylisopropyl Esters

| Substrate | Reagent | Solvent | Time | Temperature | Cleavage (%) | Notes |

| Side-chain of Asp or Glu | 1% TFA | Dichloromethane (DCM) | Not specified | Room Temp. | Quantitative | Selective removal in the presence of tBu-based groups.[4] |

| Side-chain of Glu | 1-2% TFA | Dichloromethane (DCM) | Not specified | Room Temp. | Quantitative | Used for on-resin cyclization strategies.[2] |

| C-terminus | 2-4% TFA | Dichloromethane (DCM) | Not specified | Room Temp. | Quantitative | Cleavage in the presence of Boc and O-tBu groups. |

Table 3: Stability Under Standard Fmoc-SPPS Conditions

| Reagent | Conditions | Stability |

| 20% Piperidine in DMF | Room temperature, repeated cycles | Stable |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid-O-2-Phenylisopropyl Ester

This protocol is adapted from the method described by Thierry, J. et al. and utilizes 2-phenylisopropyl trichloroacetimidate for the esterification of N-protected amino acids under neutral conditions.

Materials:

-

N-Fmoc protected amino acid

-

2-Phenylisopropyl trichloroacetimidate

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-Fmoc protected amino acid in anhydrous DCM (approximately 6 mL per mmol of amino acid).

-

Add 2 equivalents of 2-phenylisopropyl trichloroacetimidate to the solution.

-

Stir the reaction mixture at room temperature overnight. A white precipitate of trichloroacetamide will form.

-

Filter off the trichloroacetamide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude ester by flash column chromatography on silica gel to yield the pure Fmoc-amino acid-O-2-phenylisopropyl ester.

Protocol 2: Selective On-Resin Deprotection of 2-Phenylisopropyl Ester for Peptide Cyclization

This protocol describes the selective cleavage of the Pp ester from the side chain of a glutamic acid residue in a resin-bound peptide, a key step in the synthesis of side-chain cyclized peptides.

Materials:

-

Peptidyl-resin containing a Glu(O-2-PhiPr) residue

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the peptidyl-resin in anhydrous DCM.

-

Prepare a 1-2% (v/v) solution of TFA in anhydrous DCM.

-

Treat the resin with the TFA/DCM solution. The exact time for this step should be optimized for the specific peptide sequence but is typically short (e.g., repeated washes over 30-60 minutes).

-

Filter the resin and wash thoroughly with DCM to remove the TFA solution.

-

Wash the resin with DMF.

-

Neutralize the resin by washing with a 10% solution of DIPEA in DMF.[2]

-

Wash the resin thoroughly with DMF to remove excess base.

-

The resin-bound peptide with the deprotected glutamic acid side chain is now ready for the subsequent intramolecular cyclization step.

Mandatory Visualization

Caption: Workflow of 2-phenylisopropyl ester protection and deprotection.

Caption: Signaling pathway for on-resin peptide cyclization.

References

The Strategic Advantage of Fmoc-Asp(2-phenylisopropyl ester)-OH in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of synthetic efficiency and product purity is paramount. The incorporation of aspartic acid residues presents a notorious challenge due to the propensity for aspartimide formation, a side reaction that compromises the integrity and yield of the target peptide. This technical guide delves into the core advantages of utilizing Fmoc-Asp(2-phenylisopropyl ester)-OH, a specialized amino acid derivative designed to mitigate this critical issue and enable the synthesis of complex peptide architectures.

Mitigating Aspartimide Formation: The Core Advantage

Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions typically used for Fmoc deprotection (e.g., piperidine treatment). The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This intermediate is unstable and can lead to a mixture of unwanted byproducts, including α- and β-aspartyl peptides, as well as their racemized forms. Sequences where aspartic acid is followed by a sterically unhindered amino acid, such as glycine, asparagine, or serine, are particularly susceptible to this side reaction.

The 2-phenylisopropyl (2-PhiPr) ester protecting group of this compound provides significant steric hindrance around the β-carboxyl group of the aspartic acid side chain. This bulkiness physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby effectively suppressing the formation of the aspartimide intermediate. While direct quantitative comparisons with the standard Fmoc-Asp(OtBu)-OH are not extensively documented in publicly available literature, the efficacy of bulky ester protecting groups in reducing aspartimide formation is a well-established principle in peptide chemistry. The use of increasingly bulky esters has been shown to significantly reduce or virtually eliminate this problematic side reaction.[1]

Table 1: Qualitative Comparison of Aspartic Acid Protecting Groups in the Prevention of Aspartimide Formation

| Protecting Group Strategy | Aspartimide Formation Propensity | Key Advantages | Primary Limitations |

| Fmoc-Asp(OtBu)-OH | High (especially in susceptible sequences) | Standard, well-established, lower cost. | Prone to significant aspartimide formation. |

| Fmoc-Asp(OMpe)-OH | Moderate | Reduced aspartimide formation compared to OtBu. | Higher cost than OtBu. |

| Fmoc-Asp(OBno)-OH | Negligible | Virtually eliminates aspartimide formation. | Highest cost among bulky esters. |

| Fmoc-Asp(O-2-PhiPr)-OH | Low to Negligible (Sequence Dependent) | Suppresses aspartimide formation; quasi-orthogonal deprotection. | Higher cost than OtBu. |

| Backbone Protection (e.g., Dmb) | Negligible | Prevents aspartimide formation by protecting the backbone amide. | Limited to specific dipeptide building blocks, higher cost. |

Data is based on qualitative and comparative studies of bulky ester protecting groups. The performance of Fmoc-Asp(O-2-PhiPr)-OH is inferred from the established principles of steric hindrance.

Enabling Complex Peptide Architectures: Quasi-Orthogonal Deprotection

A distinct advantage of the 2-phenylisopropyl ester is its "quasi-orthogonal" nature. While stable to the basic conditions of Fmoc deprotection, the 2-PhiPr group can be selectively cleaved under very mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] This level of acid lability is significantly greater than that of tert-butyl (tBu) based protecting groups, which require much stronger acidic conditions for removal.

This feature makes Fmoc-Asp(O-2-PhiPr)-OH an invaluable tool for the synthesis of complex peptides, particularly for on-resin side-chain to side-chain cyclization to form lactam bridges.[2][3] In combination with an amino acid carrying a similarly labile side-chain protecting group, such as Fmoc-Lys(Mtt)-OH (where Mtt is methyltrityl), both side chains can be deprotected simultaneously on the solid support, allowing for subsequent intramolecular cyclization without affecting other acid-labile protecting groups on the peptide.[2] This strategy streamlines the synthesis of cyclic peptides, which often exhibit enhanced conformational stability and biological activity.

Experimental Protocols

Standard Incorporation of this compound in SPPS

This protocol outlines the manual coupling of Fmoc-Asp(O-2-PhiPr)-OH during a standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the swollen and deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Figure 1. Experimental workflow for the incorporation of Fmoc-Asp(O-2-PhiPr)-OH in SPPS.

On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the on-resin cyclization of a linear peptide containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH.

Materials:

-

Fully assembled linear peptide-resin containing Asp(O-2-PhiPr) and Lys(Mtt)

-

1% TFA in DCM

-

DCM (peptide synthesis grade)

-

DMF (peptide synthesis grade)

-

Cyclization reagents (e.g., PyBOP, HOBt, DIPEA)

Procedure:

-

Resin Preparation: Swell the fully assembled peptide-resin in DCM for 30 minutes.

-

Selective Side-Chain Deprotection:

-

Drain the DCM.

-

Treat the resin with a solution of 1% TFA in DCM. Agitate for 2 minutes.

-

Drain the deprotection solution.

-

Repeat the 1% TFA in DCM treatment for a total of 5-10 cycles, until the yellow color of the trityl cation is no longer observed in the filtrate.

-

Wash the resin thoroughly with DCM (5 times) to remove residual acid.

-

Neutralize the resin with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).

-

Wash the resin thoroughly with DMF (5 times).

-

-

On-Resin Cyclization:

-

In a separate vessel, dissolve the cyclization reagents (e.g., 3 equivalents each of PyBOP and HOBt, and 6 equivalents of DIPEA) in DMF.

-

Add the cyclization cocktail to the resin.

-

Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence.

-

Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.

-

-

Final Steps:

-

Once cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

-

The cyclic peptide can then be subjected to final cleavage from the resin and global deprotection of any remaining side-chain protecting groups using standard TFA-based cocktails.

-

Figure 2. Workflow for on-resin side-chain to side-chain peptide cyclization.

Conclusion

This compound stands out as a strategic building block for modern peptide synthesis. Its ability to effectively suppress aspartimide formation addresses a critical challenge in the synthesis of aspartic acid-containing peptides, leading to higher purity and yield of the final product. Furthermore, the quasi-orthogonal deprotection of the 2-PhiPr group provides a facile and efficient route for the on-resin synthesis of cyclic peptides, which are of significant interest in drug discovery and development. While the initial cost of this specialized amino acid derivative may be higher than standard reagents, the benefits in terms of improved synthetic outcomes and access to complex peptide architectures make it a valuable tool for researchers and scientists in the field.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]

Fmoc-Asp(O-2-PhiPr)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation is a critical challenge in solid-phase peptide synthesis (SPPS), often leading to significant impurities and reduced yields of the target peptide. This in-depth technical guide explores the use of Fmoc-Asp(O-2-PhiPr)-OH as a powerful tool to prevent this problematic side reaction. We will delve into the mechanisms of aspartimide formation, the protective role of the 2-phenylisopropyl (2-PhiPr) group, and provide detailed experimental protocols for the application of this valuable amino acid derivative.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions typically used for Fmoc deprotection in SPPS. The backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide ring. This aspartimide intermediate is highly susceptible to racemization and nucleophilic attack by piperidine or other bases present in the deprotection solution, leading to the formation of a mixture of unwanted α- and β-aspartyl peptides, as well as their D-isomers. These byproducts are often difficult to separate from the desired peptide due to their similar physicochemical properties.

Certain peptide sequences are particularly prone to aspartimide formation, most notably Asp-Gly, Asp-Asn, and Asp-Ser, where the lack of steric hindrance on the side chain of the C-terminal residue facilitates the nucleophilic attack.

The Solution: Fmoc-Asp(O-2-PhiPr)-OH

Fmoc-Asp(O-2-PhiPr)-OH is an N-α-Fmoc-protected L-aspartic acid derivative where the β-carboxyl group is protected by a 2-phenylisopropyl ester. The bulky 2-PhiPr group provides significant steric hindrance around the side-chain carbonyl, effectively shielding it from intramolecular nucleophilic attack by the backbone amide nitrogen. This steric protection minimizes the formation of the succinimide intermediate, thereby significantly reducing the extent of aspartimide-related impurities.

A key advantage of the 2-PhiPr protecting group is its lability under mildly acidic conditions. It can be selectively cleaved on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1% TFA in DCM.[1][2] This "quasi-orthogonal" deprotection strategy allows for the selective unmasking of the aspartic acid side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact. This feature is particularly valuable in the synthesis of complex peptides, including cyclic peptides and glycopeptides.

Quantitative Comparison of Protecting Groups

The following table summarizes the relative effectiveness of various aspartic acid side-chain protecting groups in preventing aspartimide formation based on available literature.

| Protecting Group | Aspartimide Formation Level | Key Features |

| O-tert-butyl (OtBu) | High | Standard, acid-labile protection. |

| O-3-methylpent-3-yl (OMpe) | Moderate | Increased steric hindrance compared to OtBu. |

| O-5-n-butyl-5-nonyl (OBno) | Low | Very high steric hindrance, significantly reduces aspartimide formation. |

| O-2-phenylisopropyl (O-2-PhiPr) | Low | High steric hindrance and selectively cleavable with dilute TFA. |

Experimental Protocols

Synthesis of Fmoc-L-aspartic acid β-2-phenylisopropyl ester

Coupling of Fmoc-Asp(O-2-PhiPr)-OH in SPPS

The following is a general protocol for the manual coupling of Fmoc-Asp(O-2-PhiPr)-OH in solid-phase peptide synthesis. This protocol can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-Asp(O-2-PhiPr)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the swollen and deprotected resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.

On-Resin Cleavage of the 2-PhiPr Protecting Group

The selective cleavage of the 2-PhiPr group is a key advantage of this protecting group, enabling on-resin modifications such as cyclization or glycosylation.

Materials:

-

Peptide-resin containing the Asp(O-2-PhiPr) residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

N,N-diisopropylethylamine (DIPEA) or other suitable base

-

DMF

Procedure:

-

Resin Preparation: After incorporation of the Fmoc-Asp(O-2-PhiPr)-OH and subsequent amino acids, ensure the resin is well-washed with DCM and dried under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh solution of 1% TFA in anhydrous DCM (v/v).

-

Cleavage Reaction: Add the 1% TFA/DCM solution to the resin and agitate gently at room temperature. The reaction time can vary from 30 minutes to 2 hours. It is recommended to monitor the cleavage progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

-

Washing: After complete cleavage of the 2-PhiPr group, thoroughly wash the resin with DCM (5-7 times) to remove the cleavage cocktail and the cleaved protecting group.

-

Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF (v/v) for 5-10 minutes.

-

Final Washing: Wash the resin extensively with DMF (5-7 times) to remove excess base. The resin is now ready for the subsequent on-resin modification or continuation of the peptide synthesis.

Visualizing the Process

Mechanism of Aspartimide Formation

Caption: Mechanism of base-catalyzed aspartimide formation.

Protective Action of Fmoc-Asp(O-2-PhiPr)-OH

References

The Strategic Application of Fmoc-Asp(2-phenylisopropyl ester)-OH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the pursuit of molecules with enhanced stability, potency, and target specificity is paramount. Cyclic peptides, in particular, have emerged as a promising class of therapeutics due to their constrained conformations, which often lead to improved biological activity and resistance to enzymatic degradation. The synthesis of these complex molecules, however, presents unique challenges, including the management of protecting groups and the prevention of deleterious side reactions. This technical guide provides an in-depth exploration of Fmoc-Asp(2-phenylisopropyl ester)-OH, a specialized amino acid derivative that offers elegant solutions to these challenges, thereby accelerating the development of novel peptide therapeutics.

Core Principles: Quasi-Orthogonality and Steric Hindrance

This compound is a derivative of aspartic acid where the side-chain carboxylic acid is protected by a 2-phenylisopropyl (2-PhiPr) ester. This protecting group is the cornerstone of its utility in drug discovery and is defined by two key characteristics:

-

Quasi-Orthogonality: The 2-PhiPr group exhibits a unique lability profile. It can be selectively cleaved under very mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while other common acid-labile protecting groups, such as the tert-butyl (tBu) group, remain fully intact.[1][2] This "quasi-orthogonality" is the foundation for its primary application in on-resin peptide cyclization.

-

Steric Hindrance: The bulky nature of the 2-phenylisopropyl group provides significant steric hindrance around the side-chain carbonyl group. This physical obstruction plays a crucial role in minimizing a common and problematic side reaction in peptide synthesis: aspartimide formation.[3]

Applications in Drug Discovery

The unique properties of this compound make it a valuable tool in several key areas of drug discovery, primarily centered on the synthesis of constrained peptides.

On-Resin Side-Chain to Side-Chain Cyclization

The most prominent application of this reagent is in the on-resin synthesis of side-chain to side-chain lactam-bridged peptides.[2] This strategy is frequently employed to mimic helical structures or to lock a peptide into a specific, biologically active conformation. The combination of Fmoc-Asp(O-2-PhiPr)-OH with an amino acid carrying a similarly labile side-chain protecting group, such as Fmoc-Lys(Mtt)-OH (where Mtt is 4-methyltrityl), is particularly advantageous. Both the 2-PhiPr and Mtt groups can be removed simultaneously on the solid support using the same mild acid treatment, exposing a carboxylic acid and an amine, respectively, which can then be coupled to form a lactam bridge.[2][4]

A prime example of this strategy is in the development of inhibitors of protein-protein interactions (PPIs). Many PPIs are mediated by alpha-helical domains, and stapled or cyclic peptides that mimic these helices are a major focus of drug discovery. The workflow for synthesizing such a peptide is outlined below.

Caption: On-Resin Cyclization Workflow.

Synthesis of Bicyclic Peptides

The quasi-orthogonality of the 2-PhiPr group also lends itself to the synthesis of more complex architectures, such as bicyclic peptides. These structures offer even greater conformational rigidity and can lead to highly potent and selective ligands. In such a synthetic strategy, Fmoc-Asp(O-2-PhiPr)-OH can be used to form the first cyclic structure on-resin, leaving other orthogonal protecting groups in place for the formation of a second ring after further synthetic steps.

Minimizing Aspartimide Formation

Aspartimide formation is a notorious side reaction during Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3] This intramolecular cyclization is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine) and leads to a mixture of difficult-to-separate byproducts, including racemized and beta-aspartyl peptides.[1] The steric bulk of the 2-phenylisopropyl group on Fmoc-Asp(O-2-PhiPr)-OH physically shields the side-chain carbonyl from nucleophilic attack by the backbone amide nitrogen, thereby suppressing this unwanted side reaction.[3]

| Protecting Group | Model Peptide Sequence | Aspartimide Formation (% per cycle) | Reference |

| O-tert-butyl (OtBu) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~0.5% | [5] |

| O-3-methylpent-3-yl (OMpe) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Significantly reduced vs. OtBu | [1] |

| O-5-n-butyl-5-nonyl (OBno) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~0.1% | [5] |

| 2-phenylisopropyl (O-2-PhiPr) | Not specified | Reduced vs. OAll | [3] |

This table summarizes data from different sources and is intended for comparative illustration. The exact extent of aspartimide formation is highly sequence- and condition-dependent.

The decision to use Fmoc-Asp(O-2-PhiPr)-OH over other aspartic acid derivatives is a strategic one, based on the synthetic goals. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Aspartic Acid Protection Strategy.

Experimental Protocols

Selective On-Resin Deprotection of the 2-PhiPr Group

This protocol describes the selective removal of the 2-phenylisopropyl group from an aspartic acid residue on a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Deprotection Cocktail: Prepare a fresh solution of 1% trifluoroacetic acid (TFA) in DCM.

-

Deprotection Reaction: Drain the swelling solvent and add the 1% TFA/DCM solution to the resin. Gently agitate the resin for 5-10 minutes at room temperature. Repeat this step 5-10 times, collecting the filtrate each time. The progress of the deprotection can be monitored by analyzing the collected fractions by HPLC.

-

Washing: After complete deprotection, wash the resin thoroughly with DCM (5 times) to remove residual acid.

-

Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) (3 times) to neutralize the resin, followed by thorough washing with DMF (5 times). The resin is now ready for the subsequent reaction (e.g., cyclization).

On-Resin Side-Chain to Side-Chain Lactam Bridge Formation

This protocol assumes the linear peptide has been synthesized and the 2-PhiPr group on Asp and the Mtt group on Lys have been selectively removed as described above.

-

Resin Preparation: Ensure the resin from the deprotection step is well-swollen in DMF.

-

Coupling Reagent Solution: Prepare a solution of a coupling reagent such as HATU (3-5 equivalents relative to resin loading) and a base such as DIPEA (6-10 equivalents) in DMF.

-

Cyclization: Add the coupling reagent solution to the resin. Allow the reaction to proceed at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.

-

Washing: After the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

-

Final Cleavage and Deprotection: The cyclic peptide can now be cleaved from the resin and the remaining side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Case Study: Synthesis of a Bicyclic Peptide Inhibitor of a Cancer-Related Signaling Pathway

While specific, named drug candidates synthesized with Fmoc-Asp(O-2-PhiPr)-OH are not widely disclosed in publicly available literature, its application can be illustrated through a hypothetical, yet representative, case study. Consider the development of a bicyclic peptide designed to inhibit the interaction between p53 and its negative regulator, MDM2. This interaction is a key target in oncology, as its disruption can lead to the reactivation of the tumor suppressor function of p53.

The designed peptide incorporates a side-chain to side-chain lactam bridge to stabilize a helical conformation that mimics the p53 binding domain, and a second disulfide bridge for further conformational constraint. Fmoc-Asp(O-2-PhiPr)-OH would be instrumental in the synthesis of such a molecule.

Caption: p53-MDM2 Signaling Pathway.

In this scenario, the use of Fmoc-Asp(O-2-PhiPr)-OH would enable the efficient on-resin formation of the primary lactam bridge, a critical step in achieving the desired bicyclic structure and, consequently, the peptide's therapeutic function.

Conclusion

This compound is a sophisticated and highly valuable building block in the arsenal of the modern peptide chemist. Its unique combination of quasi-orthogonal lability and steric bulk provides a powerful tool for the synthesis of complex cyclic and bicyclic peptides, while simultaneously mitigating the persistent problem of aspartimide formation. For researchers and drug developers focused on creating the next generation of peptide therapeutics, a thorough understanding and strategic application of this reagent can significantly streamline synthetic routes, improve product purity, and ultimately accelerate the path from discovery to clinical application.

References

- 1. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

A Technical Guide to Fmoc-Asp(2-phenylisopropyl ester)-OH: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asp(2-phenylisopropyl ester)-OH, also known as Fmoc-Asp(O-2-PhiPr)-OH, is a key building block in modern peptide synthesis. Its unique side-chain protecting group offers distinct advantages for the synthesis of complex peptides, particularly in preventing common side reactions and enabling the creation of sophisticated molecular architectures such as cyclic peptides. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This derivative is typically supplied as a white to off-white powder.[1][2]

| Property | Value | References |

| Molecular Weight | 473.52 g/mol | [1][2][3] |

| Molecular Formula | C₂₈H₂₇NO₆ | [4][5] |

| CAS Number | 200336-86-3 | [2][5] |

| Common Synonyms | Fmoc-Asp(O-2-PhiPr)-OH, Fmoc-L-Asp(O-2-PhiPr)-OH, N-α-Fmoc-L-aspartic acid β-2-phenylisopropyl ester | [4][5] |

Core Applications in Peptide Synthesis

This compound is an aspartic acid derivative where the side-chain carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. This protecting group is notable for its mild cleavage conditions, which provides "quasi-orthogonal" protection relative to standard tert-butyl (tBu)-based protecting groups used in Fmoc solid-phase peptide synthesis (SPPS).[3]

Key advantages include:

-

Selective Deprotection: The 2-PhiPr group can be selectively and efficiently removed using a very dilute acid solution, typically 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3][6] This allows the side-chain to be unmasked while other acid-labile groups, such as tBu, Boc, and Trt, remain intact on the peptide resin.

-

Suppression of Aspartimide Formation: Base-catalyzed aspartimide formation is a notorious side reaction during Fmoc-SPPS, particularly at Asp-Xxx sequences. The steric bulk of the 2-PhiPr group makes this derivative significantly less prone to this side reaction compared to other esters like O-benzyl (OBzl) or O-allyl (OAll).[6]

-

Synthesis of Cyclic Peptides: The orthogonal deprotection strategy is invaluable for creating side-chain to side-chain lactam bridges. For instance, a peptide can be synthesized with both Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH. The Mtt group (also cleaved by dilute TFA) and the 2-PhiPr group can be removed simultaneously on-resin, allowing for subsequent intramolecular amide bond formation to cyclize the peptide.[3]

Experimental Protocols

Selective Deprotection of the 2-Phenylisopropyl (2-PhiPr) Group

This protocol describes the on-resin cleavage of the 2-PhiPr ester from the aspartate side chain while preserving other acid-sensitive protecting groups.

Materials:

-

Peptidyl-resin containing the Asp(O-2-PhiPr) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Deprotection Solution: 1% TFA in DCM (v/v)

-

Washing Solvents: DCM, Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the peptidyl-resin in DCM for 20-30 minutes.

-

Initial Wash: Drain the swelling solvent and wash the resin thoroughly with DCM (3 x 1 min).

-

Deprotection: Add the 1% TFA in DCM solution to the resin, ensuring the resin is fully submerged.

-

Incubation: Gently agitate the vessel for 5-10 minutes at room temperature. Repeat this step 2-3 times for complete removal. The progress can be monitored by collecting the filtrate and analyzing for the cleaved protecting group via HPLC if necessary.

-

Washing: Drain the deprotection solution and wash the resin extensively to remove residual acid. A recommended washing sequence is:

-

DCM (3 x 1 min)

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

-

Proceed to Next Step: The resin with the now-free aspartate side-chain carboxyl group is ready for the subsequent reaction, such as on-resin cyclization or modification.

Caption: Workflow for selective on-resin deprotection of the 2-PhiPr group.

Standard Coupling Protocol in Fmoc-SPPS

This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

This compound

-

Peptidyl-resin with a free N-terminal amine

-

Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

-

Base: Diisopropylethylamine (DIEA)

-

Solvent: Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, DCM

-

Fmoc-Deprotection Solution: 20% Piperidine in DMF (v/v)

Methodology:

-

Fmoc Deprotection: If the N-terminus of the peptidyl-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes (repeated twice) to expose the free amine. Wash thoroughly with DMF and DCM.

-

Activation: In a separate vial, dissolve this compound (3-5 eq.), HBTU/HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the washed, deprotected peptidyl-resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. The reaction completeness can be checked using a qualitative test (e.g., Kaiser test). If the test is positive, the coupling can be repeated.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min).

-

Cycle Repetition: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Caption: The general workflow for a single amino acid coupling cycle in Fmoc SPPS.

References

- 1. CAS 200336-86-3: this compound [cymitquimica.com]

- 2. Cas 200336-86-3,FMOC-ASP(O-2-PHIPR)-OH | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C28H27NO6 | CID 56777012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. shop.bachem.com [shop.bachem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Asp(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount for the successful synthesis of complex peptides. Fmoc-Asp(O-2-PhiPr)-OH, a quasi-orthogonally protected aspartic acid derivative, offers a distinct advantage for the synthesis of cyclic peptides and other modified peptide structures. The 2-phenylisopropyl (2-PhiPr) ester protecting group for the β-carboxyl function exhibits high lability under mildly acidic conditions, allowing for its selective removal without affecting acid-labile protecting groups such as the tert-butyl (tBu) group.[1][2][3] This unique feature enables on-resin side-chain modifications, most notably the formation of lactam bridges for peptide cyclization.[1][3]

This document provides detailed application notes and experimental protocols for the efficient utilization of Fmoc-Asp(O-2-PhiPr)-OH in Fmoc-based SPPS. It covers standard coupling procedures, selective deprotection of the O-2-PhiPr group, and a protocol for on-resin cyclization.

Key Advantages of Fmoc-Asp(O-2-PhiPr)-OH

-

Orthogonal Deprotection: The O-2-PhiPr group can be selectively cleaved on-resin using a mild solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3] This condition is orthogonal to the standard acid-labile protecting groups like tBu, Boc, and Trt, which require much higher concentrations of TFA for removal.

-

Facilitation of On-Resin Cyclization: This derivative is particularly useful for the synthesis of side-chain-to-side-chain cyclized peptides. In combination with an orthogonally protected lysine residue, such as Fmoc-Lys(Mtt)-OH, the side chains of both residues can be deprotected simultaneously on the resin, allowing for subsequent lactam bridge formation.[3]

-

Reduced Aspartimide Formation (Sequence Dependent): While aspartimide formation is a common side reaction associated with aspartic acid residues in SPPS, the use of the O-2-PhiPr group has been reported to be more effective in reducing this side reaction compared to the O-allyl group in specific contexts.[4] However, the propensity for aspartimide formation remains highly sequence-dependent.[5]

Data Presentation

The following tables summarize the characteristics and comparative performance of Fmoc-Asp(O-2-PhiPr)-OH.

Table 1: Properties of Fmoc-Asp(O-2-PhiPr)-OH

| Property | Description |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(2-phenylisopropyl) ester |

| Molecular Formula | C₂₈H₂₇NO₆ |

| Molecular Weight | 473.52 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM |

| Storage Conditions | Store at 2-8 °C |

| Key Application | Solid-phase peptide synthesis, particularly for cyclic peptides.[3] |

Table 2: Comparative Data on Aspartic Acid Protecting Groups in SPPS

| Derivative | Aspartimide Formation Propensity | D-Aspartate Formation (Racemization) | Key Features & Limitations |

| Fmoc-Asp(OtBu)-OH | High | High | Standard, cost-effective, but prone to side reactions in susceptible sequences.[5] |

| Fmoc-Asp(O-2-PhiPr)-OH | Sequence Dependent | Sequence Dependent | Allows for selective on-resin deprotection with mild acid; ideal for cyclization.[5][6] |

| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Increased steric hindrance reduces side reactions compared to OtBu.[5] |

| Fmoc-Asp(OBno)-OH | Negligible | Low | Bulky ester group that virtually eliminates aspartimide formation.[5] |

| Fmoc-Asp(OAll)-OH | Sequence Dependent | Sequence Dependent | Orthogonal protection, removable with a palladium catalyst.[5] |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Negligible | Very High | Backbone protection (Dmb) prevents aspartimide formation but is limited to dipeptide use and can be costly.[7] |

*The extent of aspartimide formation and racemization is highly dependent on the peptide sequence, coupling conditions, and the duration of piperidine treatment. The data presented is a qualitative summary based on literature for model peptides prone to these side reactions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asp(O-2-PhiPr)-OH

This protocol outlines the standard procedure for coupling Fmoc-Asp(O-2-PhiPr)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-Asp(O-2-PhiPr)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA or Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products. Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.

Protocol 2: Selective On-Resin Deprotection of the O-2-PhiPr Group

This protocol describes the selective removal of the 2-PhiPr protecting group from the aspartic acid side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing an Asp(O-2-PhiPr) residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM (v/v).

-

Deprotection Reaction: Treat the resin with the 1% TFA in DCM solution. Perform this treatment in multiple short cycles (e.g., 5-10 cycles of 2 minutes each) to minimize potential side reactions.

-

Washing: After the deprotection, thoroughly wash the resin with DCM (5-7 times) to remove the TFA and the cleaved protecting group.

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid, followed by extensive washing with DMF and DCM.

Protocol 3: On-Resin Lactam Bridge Formation with Lys(Mtt)

This protocol details the synthesis of a cyclic peptide via a lactam bridge between an aspartic acid and a lysine residue, utilizing the orthogonal protecting groups O-2-PhiPr and Mtt.

Materials:

-

Peptide-resin containing Asp(O-2-PhiPr) and Lys(Mtt) residues

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Triisopropylsilane (TIS)

-

Cyclization coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

Base (e.g., DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc SPPS protocols, incorporating Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.

-

Simultaneous Side-Chain Deprotection:

-

Swell the resin in DCM.

-

Prepare a deprotection cocktail of 1-2% TFA and 2-5% TIS in DCM.

-

Treat the resin with the deprotection cocktail for 5-10 cycles of 2 minutes each. The Mtt group is also labile under these mild acidic conditions.[3]

-

Wash the resin thoroughly with DCM.

-

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF, followed by extensive washing with DMF.

-

On-Resin Cyclization:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve the cyclization coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Add the activation solution to the resin.

-

Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

-

-

Final Cleavage and Deprotection: Once cyclization is complete, wash the resin, and cleave the cyclic peptide from the solid support and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Mandatory Visualizations

Caption: Standard SPPS workflow for incorporating Fmoc-Asp(O-2-PhiPr)-OH.

Caption: Workflow for on-resin cyclization using Fmoc-Asp(O-2-PhiPr)-OH.

Caption: Orthogonality of protecting groups in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-Asp(2-phenylisopropyl ester)-OH Coupling Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(2-phenylisopropyl ester)-OH, also referred to as Fmoc-Asp(OPp)-OH, is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The key feature of this reagent is the 2-phenylisopropyl (Pp or O-2-PhiPr) ester, a temporary protecting group for the β-carboxyl function of aspartic acid. This protecting group exhibits high sensitivity to dilute acid, allowing for its selective cleavage under mild conditions that leave other common protecting groups, such as the tert-butyl (tBu) ester, intact.

This quasi-orthogonality makes Fmoc-Asp(OPp)-OH an invaluable tool for advanced peptide synthesis strategies, including the on-resin formation of side-chain to side-chain lactam bridges, the synthesis of cyclic peptides, and the preparation of peptide libraries.

A primary challenge in the synthesis of aspartic acid-containing peptides is the base-catalyzed formation of an aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to racemization and the formation of difficult-to-separate β-aspartyl peptide impurities, significantly reducing the yield and purity of the target peptide. The steric bulk of the 2-phenylisopropyl ester group offers a degree of protection against this side reaction compared to smaller esters. However, for sequences highly prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn), additional strategic measures are recommended.

These application notes provide a comprehensive overview of the use of Fmoc-Asp(OPp)-OH, including recommended coupling protocols, strategies to mitigate aspartimide formation, and a detailed protocol for the selective on-resin cleavage of the 2-phenylisopropyl ester protecting group.

Application Notes

Key Advantages of Fmoc-Asp(OPp)-OH

-

Orthogonal Deprotection: The 2-phenylisopropyl (OPp) group can be selectively removed on-resin using a mild solution of 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM). This allows for selective deprotection of the Asp side chain in the presence of acid-labile groups like Boc and tBu, which require higher concentrations of TFA for cleavage.

-

On-Resin Cyclization: The selective deprotection capability is particularly advantageous for the on-resin synthesis of lactam-bridged cyclic peptides. In combination with an orthogonally protected lysine residue, such as Fmoc-Lys(Mtt)-OH, the selective deprotection of both side chains allows for subsequent intramolecular amide bond formation.

-

Reduced Aspartimide Formation: The OPp derivative is reported to be less prone to base-catalyzed aspartimide formation compared to other esters like allyl (OAll) or benzyl (OBzl) esters.[1] Its stability is closer to that of the more sterically hindered protecting groups.

Considerations for Use

-

Coupling Conditions: Standard coupling conditions used in Fmoc-SPPS are effective for Fmoc-Asp(OPp)-OH. High-efficiency coupling reagents such as HATU, HBTU, or HCTU are recommended to ensure complete incorporation, especially in sterically demanding sequences.

-

Aspartimide-Prone Sequences: For sequences that are highly susceptible to aspartimide formation (e.g., Asp-Gly), it is advisable to employ additional preventative measures. These include:

-

Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution.

-

Using a weaker base for Fmoc deprotection, such as 5% piperazine with 0.1 M HOBt in DMF.

-

Utilizing backbone protection strategies, such as incorporating a Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, which has been shown to be highly effective at preventing aspartimide formation in the problematic Asp-Gly sequence.

-

-

Storage: Fmoc-Asp(OPp)-OH should be stored in a cool, dry place to maintain its stability and reactivity.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups and Aspartimide Formation

The following table summarizes the performance of various aspartic acid side-chain protecting groups in mitigating aspartimide formation during the synthesis of a model peptide highly prone to this side reaction.

| Protecting Group Strategy | Protecting Group | % Aspartimide Formation (in Asp-Gly sequence) | Key Advantages | Key Disadvantages |

| Standard Ester | O-tert-butyl (OtBu) | ~50-70% | Well-established, commercially available. | High propensity for aspartimide formation. |

| Bulky Esters | O-3-methylpent-3-yl (OMpe) | Significantly reduced vs. OtBu | Increased steric hindrance reduces side reaction. | Higher cost, potential for slower coupling. |

| O-5-n-butyl-5-nonyl (OBno) | <5% | Excellent suppression of aspartimide formation.[2] | Highest cost among bulky esters, significant steric bulk may impact coupling.[2] | |

| Orthogonal Ester | O-2-phenylisopropyl (OPp) | Not directly quantified in comparative studies, but noted to be less prone than OAll or OBzl.[1] | Allows for selective on-resin deprotection. | Higher cost than standard OtBu. |

| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | ~0% | Complete suppression of aspartimide formation.[3] | Sequence-dependent (requires a following Gly), dipeptide coupling can be slower. |

Note: Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection.

Table 2: Recommended Coupling Reagent Performance